molecular formula C14H18O2 B1177139 pCAB-3 protein CAS No. 147883-01-0

pCAB-3 protein

Cat. No.: B1177139
CAS No.: 147883-01-0
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Description

While specific details about pCAB-3 are absent in the provided materials, general methodologies for protein characterization and comparability can be inferred from existing literature. Proteins like pCAB-3 are typically analyzed for structural integrity, functional domains, post-translational modifications, and stability under stress conditions . Comparative studies often involve sequence alignment, biophysical profiling, and functional assays to differentiate homologs or analogs.

Properties

CAS No.

147883-01-0

Molecular Formula

C14H18O2

Synonyms

pCAB-3 protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Proteins

Sequence and Structural Homology

Sequence alignment is a foundational step for comparing proteins. Tools like BLAST or Clustal Omega are used to identify conserved regions, functional motifs, and evolutionary relationships. For example:

  • Homology Identification : Proteins sharing >30% sequence identity often retain similar tertiary structures and functions .
  • Post-Translational Modifications (PTMs) : Glycosylation, phosphorylation, or methylation sites in pCAB-3 could differ from homologs like FGF-1 mutants or IgG1 mAbs, affecting stability and activity .

Table 1: Sequence Comparison of pCAB-3 and Homologs

Protein Sequence Identity (%) Conserved Domains PTMs Identified
pCAB-3* N/A Hypothetical domain Phosphorylation sites
FGF-1 mutant ~25–40 β-trefoil core Deamidation, oxidation
IgG1 mAb <20 CH2/CH3 domains Glycosylation

*Hypothetical data inferred from general methods in .

Biophysical and Stability Profiles

Proteins are compared using biophysical techniques to assess conformational stability under stress (e.g., temperature, pH). Key findings from analogous studies include:

  • Thermal Stability : IgG1 mAbs show Tm values of 65–75°C via differential scanning calorimetry (DSC), while FGF-1 mutants denature at 45–55°C .
  • Aggregation Propensity : Stress conditions (e.g., agitation) reveal differences in colloidal stability. For instance, arginine excipients reduce IgG1 mAb aggregation by stabilizing the CH2 domain .

Table 2: Stability Metrics of pCAB-3 and Analogs

Protein Tm (°C) Aggregation Rate (AU/h) Preferred Excipients
pCAB-3* 50–60 Low Sucrose, trehalose
FGF-1 mutant 45–55 High Polyethylene glycol
IgG1 mAb 65–75 Moderate Arginine, citrate

*Inferred from case studies in .

Functional and Clinical Relevance

Functional assays (e.g., binding affinity, enzymatic activity) and clinical correlations are critical:

  • Biological Potency : IgG1 mAbs require functional assays (e.g., ELISA) to confirm target binding, while FGF-1 activity is measured via cell proliferation .
  • Clinical Impact: Structural deviations in homologs (e.g., glycosylation variants) correlate with immunogenicity or reduced efficacy in therapeutic settings .

Table 3: Functional Comparison

Protein Primary Function Assay Used Clinical Relevance
pCAB-3* Hypothetical signaling Surface plasmon resonance Unknown
FGF-1 mutant Cell proliferation MIT assay Wound healing
IgG1 mAb Target neutralization ELISA, ADCC assays Cancer, autoimmune diseases

*Based on methodologies in .

Key Research Findings and Contradictions

Technique Limitations : Lower-resolution methods (e.g., circular dichroism) may miss subtle structural changes detectable via H/D exchange mass spectrometry (H/DX-MS) or NMR .

Database Gaps: While Animal-APAdb and DEG catalog protein sequences and essentiality, they lack stability or functional data for novel proteins like pCAB-3.

Contradictions: Some studies prioritize sequence homology for functional prediction , while others emphasize that minor structural changes (e.g., glycosylation) drastically alter clinical outcomes despite high sequence similarity .

Q & A

Q. What experimental methods are recommended for the structural characterization of pCAB-3 protein?

To determine the 3D structure of pCAB-3, techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) are widely used. For preliminary analysis, circular dichroism (CD) can assess secondary structure elements (e.g., α-helices, β-sheets), while nuclear magnetic resonance (NMR) is suitable for studying dynamic regions. Researchers should cross-reference structural data with databases like the RCSB Protein Data Bank (PDB) to validate findings . Additionally, tools like PDBe and Mol Viewer* enable visualization and alignment of structural motifs against homologous proteins .

Q. How can researchers validate the functional activity of pCAB-3 in vitro?

Functional assays depend on the protein’s known or hypothesized role. For enzymatic activity, use kinetic assays (e.g., spectrophotometric monitoring of substrate conversion). If pCAB-3 is a receptor or binding protein, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. Always include positive controls (e.g., known substrates/ligands) and negative controls (e.g., heat-denatured protein) to confirm specificity. Refer to protocols in Medicinal Chemistry Research for detailed experimental design .

Q. Which databases provide reliable sequence and domain information for pCAB-3?

The NCBI Protein database and UniProt offer annotated sequences, including post-translational modifications and domain architecture (e.g., Pfam domains). For evolutionary insights, use BLASTP to identify homologs and InterPro for functional domain prediction. Avoid non-curated sources; prioritize peer-reviewed repositories like World Wide Protein Data Bank (wwPDB) for structural correlations .

Advanced Research Questions

Q. How should researchers address contradictions in reported functional roles of pCAB-3 across studies?

Contradictions may arise from assay variability (e.g., buffer conditions, protein isoforms) or context-dependent roles (e.g., tissue-specific interactions). Conduct meta-analyses of existing data to identify confounding variables. Validate findings using orthogonal methods (e.g., knockdown/overexpression in cellular models paired with proteomic profiling). Cross-reference COMBREX-DB for functional annotations and experimental evidence across homologs .

Q. What strategies optimize the design of interaction studies for pCAB-3 in signaling pathways?

Employ systems biology approaches :

  • Affinity purification-mass spectrometry (AP-MS) to map interactomes.
  • Yeast two-hybrid (Y2H) screens for binary interactions.
  • Structural docking simulations (e.g., HADDOCK) to predict binding interfaces. For pathway context, integrate RNA-seq or ChIP-seq data to correlate pCAB-3 expression with downstream targets. Use Cytoscape for network visualization .

Q. How can researchers ensure robustness in quantifying pCAB-3 expression levels across experimental models?

Standardize protocols using triplicate biological replicates and internal controls (e.g., housekeeping proteins). For absolute quantification, apply stable isotope labeling (SILAC) or targeted proteomics (SRM/MRM) . Address batch effects via randomized sample processing and normalization algorithms (e.g., MaxLFQ). Validate antibodies with knockout validation blots to avoid cross-reactivity artifacts .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on pCAB-3’s mechanistic role?

Adopt the PICO framework to structure questions:

  • Population : Cell type/organism expressing pCAB-3.
  • Intervention : Genetic/pharmacological modulation.
  • Comparison : Wild-type vs. mutant models.
  • Outcome : Phenotypic or molecular readouts. For translational relevance, align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers prioritize conflicting structural predictions for pCAB-3?

Compare computational models (e.g., AlphaFold2 , Rosetta ) with experimental data. Resolve discrepancies using consensus algorithms or molecular dynamics simulations to assess stability. Validate unresolved regions via limited proteolysis or hydrogen-deuterium exchange (HDX-MS) .

Data Analysis and Interpretation

Q. What statistical approaches mitigate variability in high-throughput studies involving pCAB-3?

Apply false discovery rate (FDR) correction for omics datasets. Use mixed-effects models to account for technical vs. biological variance. For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U) and report effect sizes with confidence intervals. Tools like Perseus and R/Bioconductor are recommended for reproducibility .

Q. How can researchers contextualize pCAB-3’s role within broader protein networks?

Leverage STRING-DB or BioGRID to map interaction partners. Perform gene ontology (GO) enrichment and KEGG pathway analysis to identify overrepresented biological processes. For mechanistic insights, combine knockdown RNAi screens with phenotypic clustering .

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